molecular formula C20H22ClNO3 B12762634 Galipine hydrochloride CAS No. 6056-62-8

Galipine hydrochloride

Cat. No.: B12762634
CAS No.: 6056-62-8
M. Wt: 359.8 g/mol
InChI Key: LZWOWJFTYQZUEN-UHFFFAOYSA-N
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Description

Galipine hydrochloride is a chemical compound with the molecular formula C20H22ClNO3. It is known for its diverse applications in scientific research and industry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy and dimethoxyphenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galipine hydrochloride typically involves the reaction of 2-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxyquinoline with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency. The process involves the use of advanced chromatographic techniques to separate and purify the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Galipine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or alkyl groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Galipine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Galipine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Galipine Hydrochloride

This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .

Properties

CAS No.

6056-62-8

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline;hydrochloride

InChI

InChI=1S/C20H21NO3.ClH/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15;/h4-7,9,11-13H,8,10H2,1-3H3;1H

InChI Key

LZWOWJFTYQZUEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC.Cl

Origin of Product

United States

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